molecular formula C12H16N2 B3367217 2-Amino-2-(4-tert-butylphenyl)acetonitrile CAS No. 167371-37-1

2-Amino-2-(4-tert-butylphenyl)acetonitrile

Cat. No.: B3367217
CAS No.: 167371-37-1
M. Wt: 188.27 g/mol
InChI Key: SMXMZBBGTKLYTE-UHFFFAOYSA-N
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Description

2-Amino-2-(4-tert-butylphenyl)acetonitrile is a chemical compound with the molecular formula C12H16N2. It is characterized by the presence of an amino group and a nitrile group attached to a phenyl ring substituted with a tert-butyl group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-tert-butylphenyl)acetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with ammonia and hydrogen cyanide. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an intermediate imine, which is subsequently converted to the desired nitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the use of toxic reagents like hydrogen cyanide .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-tert-butylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-tert-butylphenyl)acetonitrile is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-tert-butylphenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring’s tert-butyl substitution can affect the compound’s hydrophobicity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methylphenyl)acetonitrile
  • 2-Amino-2-(4-ethylphenyl)acetonitrile
  • 2-Amino-2-(4-isopropylphenyl)acetonitrile

Uniqueness

2-Amino-2-(4-tert-butylphenyl)acetonitrile is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

2-amino-2-(4-tert-butylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMZBBGTKLYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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